N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride
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Overview
Description
“N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride” is a chemical compound with the molecular formula C15H15ClN2S2 and a molecular weight of 322.87. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Scientific Research Applications
Organic Synthesis and Chemical Transformations
N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride and related thiazole derivatives are utilized in organic synthesis, particularly in ring transformations and the synthesis of heterocyclic compounds. For instance, the treatment of oxazoles with primary amines leads to the formation of methylthiazoles, which play a crucial role in the synthesis of complex molecules (Kalcheva et al., 1993). This showcases the compound's utility in facilitating diverse chemical transformations.
Corrosion Inhibition
Thiazole derivatives, including structures similar to this compound, have been identified as effective corrosion inhibitors. For example, specific thiazole compounds significantly reduce the corrosion of oil well tubular steel in hydrochloric acid solutions, demonstrating their potential in industrial applications (Yadav et al., 2015). These findings highlight the importance of thiazole derivatives in protecting metal surfaces from corrosive environments.
Pharmacological Applications
The synthesis of benzothiazole and thiazole derivatives, including those structurally related to this compound, has been explored for their pharmacological properties. These compounds have been evaluated for their anti-inflammatory, analgesic, and anticancer activities. Notably, certain derivatives have shown promising results in preclinical models, suggesting their potential in developing new therapeutic agents (Kumar & Singh, 2020; Nofal et al., 2014).
Antimicrobial and Corrosion Inhibition Studies
Further research into 1,3-benzothiazole derivatives has revealed their significant antimicrobial activities and corrosion inhibition properties. These studies underscore the versatility of thiazole compounds in both medicinal chemistry and materials science applications (Nayak & Bhat, 2023).
Future Directions
Thiazole derivatives, including N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride, have potential for further exploration in the development of novel therapeutic agents for a variety of pathological conditions . Medicinal chemists are focusing their efforts on thiazole-bearing compounds to find new leads, which may later be translated into new drugs .
Properties
IUPAC Name |
N-benzyl-4-(2-methylthiophen-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2.ClH/c1-11-13(7-8-18-11)14-10-19-15(17-14)16-9-12-5-3-2-4-6-12;/h2-8,10H,9H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUSENAFLMUQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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